5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Introduction of the Triazole Ring: The phenoxy intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the triazole ring.
Thiol Group Addition: Finally, the thiol group is introduced through a nucleophilic substitution reaction using thiolating agents such as thiourea or sodium hydrosulfide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenoxy group.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Amines: Formed through substitution reactions involving the chloro group.
Scientific Research Applications
5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: Used as a fungicide or herbicide due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: Explored for its use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems, such as cytochrome P450 enzymes in fungi.
Pathways Involved: It interferes with the biosynthesis of essential biomolecules, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 4-chloro-3,5-dimethylphenol
Uniqueness
5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c1-5-18-13(16-17-14(18)20)10(4)19-11-6-8(2)12(15)9(3)7-11/h6-7,10H,5H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZPAHRNCNECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC(=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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